Cas no 1483127-10-1 (1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one)

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound featuring both an azetidine and a pyrazole moiety, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of the 3-aminoazetidine group enhances its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its bifunctional structure allows for selective modifications, facilitating the synthesis of structurally diverse derivatives. The compound’s stability and reactivity under controlled conditions make it suitable for use in complex synthetic pathways. Its applications extend to drug discovery, where it serves as a key scaffold for optimizing pharmacokinetic and pharmacodynamic properties.
1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one structure
1483127-10-1 structure
Product name:1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
CAS No:1483127-10-1
MF:C8H12N4O
MW:180.207080841064
CID:4771886

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
    • 1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylethanone
    • 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
    • Inchi: 1S/C8H12N4O/c9-7-4-11(5-7)8(13)6-12-3-1-2-10-12/h1-3,7H,4-6,9H2
    • InChI Key: CPRDSAMSDLXDMK-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=CC=N1)N1CC(C1)N

Computed Properties

  • Exact Mass: 180.10111102 g/mol
  • Monoisotopic Mass: 180.10111102 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 180.21
  • Topological Polar Surface Area: 64.2
  • XLogP3: -1.2

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-0292-10g
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
1483127-10-1 95%+
10g
$3944.0 2023-09-07
Life Chemicals
F1908-0292-1g
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
1483127-10-1 95%+
1g
$939.0 2023-09-07
Life Chemicals
F1908-0292-0.5g
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
1483127-10-1 95%+
0.5g
$892.0 2023-09-07
TRC
A123876-100mg
1-(3-aminoazetidin-1-yl)-2-(1h-pyrazol-1-yl)ethan-1-one
1483127-10-1
100mg
$ 230.00 2022-06-08
TRC
A123876-1g
1-(3-aminoazetidin-1-yl)-2-(1h-pyrazol-1-yl)ethan-1-one
1483127-10-1
1g
$ 1340.00 2022-06-08
Life Chemicals
F1908-0292-0.25g
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
1483127-10-1 95%+
0.25g
$847.0 2023-09-07
Life Chemicals
F1908-0292-2.5g
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
1483127-10-1 95%+
2.5g
$1878.0 2023-09-07
TRC
A123876-500mg
1-(3-aminoazetidin-1-yl)-2-(1h-pyrazol-1-yl)ethan-1-one
1483127-10-1
500mg
$ 865.00 2022-06-08
Life Chemicals
F1908-0292-5g
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
1483127-10-1 95%+
5g
$2817.0 2023-09-07

Additional information on 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS No. 1483127-10-1): An Overview

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS No. 1483127-10-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the azetidine family and features a unique combination of an aminoazetidine and a pyrazole moiety. The structural complexity and functional group diversity of this molecule make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one consists of a central ketone group flanked by an aminoazetidine ring and a pyrazole ring. The aminoazetidine ring, with its nitrogen atom, provides the compound with basic properties and potential for hydrogen bonding, which can influence its biological activity. The pyrazole ring, known for its aromaticity and stability, contributes to the overall rigidity and electronic properties of the molecule.

Recent studies have highlighted the potential of 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one in various therapeutic areas. One notable application is in the field of neurodegenerative diseases. Research has shown that compounds with similar structural features can modulate key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting these enzymes, 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one may help to maintain higher levels of acetylcholine in the brain, potentially slowing down the progression of diseases like Alzheimer's.

In addition to its potential in neurodegenerative diseases, 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one has also been explored for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease, arthritis, and certain types of cancer. Studies have demonstrated that compounds with pyrazole moieties can exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one a promising candidate for developing new anti-inflammatory drugs.

The pharmacokinetic properties of 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that the compound has favorable ADME properties, including good oral bioavailability and low toxicity. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues without causing significant side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-y)ethanone. Early results from Phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacological activity in human subjects. These findings have paved the way for further clinical development and potential commercialization.

In conclusion, 1-(3-Aminoazetidin-1-y)-2-(IH-pyrazol-l-y)ethanone (CAS No. 4837709065969648654955907098487048465056760564958976589765897658976589765897658976589765897658976589765897658976589765897658976589765897658976589765897 444 4 4 4 4 4 4 4 4 4 4 4 4 4 4 4 4 4 4 4 4 0 - - - - - - - - - - - - - - - - - - - - - - - - - - - - ) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.

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